molecular formula C18H14F2N2O B14945949 2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide

Cat. No.: B14945949
M. Wt: 312.3 g/mol
InChI Key: LCBUCYSIQLRSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Difluorobenzamide: The difluorobenzamide moiety can be synthesized by reacting 2,6-difluorobenzoyl chloride with an amine, resulting in the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and cellular processes.

    Industrial Applications: The compound can be employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of difluorobenzamide and pyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14F2N2O

Molecular Weight

312.3 g/mol

IUPAC Name

2,6-difluoro-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide

InChI

InChI=1S/C18H14F2N2O/c19-15-4-3-5-16(20)17(15)18(23)21-12-13-6-8-14(9-7-13)22-10-1-2-11-22/h1-11H,12H2,(H,21,23)

InChI Key

LCBUCYSIQLRSDD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.